molecular formula C5H3ClN4 B13650879 3-Chloro-1H-pyrazolo[3,4-c]pyridazine

3-Chloro-1H-pyrazolo[3,4-c]pyridazine

Cat. No.: B13650879
M. Wt: 154.56 g/mol
InChI Key: ZFXCSYBGGNACFN-UHFFFAOYSA-N
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Description

3-Chloro-1H-pyrazolo[3,4-c]pyridazine is a nitrogen-containing heterocyclic compound characterized by a fused pyrazole-pyridazine ring system with a chlorine substituent at the 3-position. This scaffold serves as a critical intermediate in medicinal and synthetic chemistry due to its versatility in forming diverse derivatives.

Synthesis: The compound is typically synthesized via cyclization reactions. For example, 3-amino-5,6-diphenyl-1H-pyrazolo[3,4-c]pyridazine can be derived from 3-chloro-5,6-diphenylpyridazine-4-carbonitrile through hydrazine treatment . Alternatively, ethyl 3-chloro-6-(4-chlorophenyl)-pyridazine-4-carboxylate undergoes cyclization with hydrazine hydrate or monosubstituted hydrazines to yield pyrazolo[3,4-c]pyridazine derivatives .

Structural Features:
The chlorine atom at position 3 enhances electrophilicity, facilitating nucleophilic substitution reactions. The fused pyrazole-pyridazine system provides planar rigidity, making it suitable for binding biological targets .

Properties

Molecular Formula

C5H3ClN4

Molecular Weight

154.56 g/mol

IUPAC Name

3-chloro-1H-pyrazolo[3,4-c]pyridazine

InChI

InChI=1S/C5H3ClN4/c6-4-3-1-2-7-9-5(3)10-8-4/h1-2H,(H,8,9,10)

InChI Key

ZFXCSYBGGNACFN-UHFFFAOYSA-N

Canonical SMILES

C1=CN=NC2=C1C(=NN2)Cl

Origin of Product

United States

Preparation Methods

Cyclization of Hydrazinopyridine Derivatives with Dialkyl Maleate

A patented process for related 3-chloro-pyrazolo-pyridine derivatives involves:

  • Step 1: Cyclization of 3-hydrazinopyridine dihydrochloride with dialkyl maleate to form an alkyl 5-oxo-2-(pyridin-3-yl)pyrazolidine-3-carboxylate intermediate.
  • Step 2: Chlorination of this intermediate to yield an alkyl 3-chloro-1-(pyridin-3-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate.
  • Step 3: Oxidation to convert the dihydro-pyrazole to the aromatic 1H-pyrazole ester.
  • Step 4: Hydrolysis of the ester to the corresponding carboxylic acid hydrochloride.
  • Step 5: Decarboxylation via treatment with copper(II) oxide in a polar aprotic solvent at elevated temperatures (80–140 °C) to yield the final 3-chloro-1H-pyrazolo compound.

This method avoids the use of difficult-to-prepare 3-chloropyrazole starting materials and improves overall yield and purity.

Step Reaction Conditions Product/Intermediate
1 Cyclization 3-hydrazinopyridine dihydrochloride + dialkyl maleate Alkyl 5-oxo-2-(pyridin-3-yl)pyrazolidine-3-carboxylate
2 Chlorination Chlorinating agent (e.g., N-chlorosuccinimide) Alkyl 3-chloro-1-(pyridin-3-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate
3 Oxidation Mild oxidant Alkyl 3-chloro-1-(pyridin-3-yl)-1H-pyrazole-5-carboxylate
4 Hydrolysis Aqueous HCl, 25–100 °C 3-chloro-1-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid hydrochloride
5 Decarboxylation CuO, polar aprotic solvent, 80–140 °C This compound (target compound)

Direct Coupling of Halogenated Precursors

Another approach involves the direct coupling of halogenated pyridazine and pyrazole derivatives:

  • Starting from 3-bromopyridazine and 3-chloropyrazole, a coupling reaction forms the pyrazolo-pyridazine framework.
  • However, preparation of 3-chloropyrazole is complex, involving sulfonamide intermediates and chlorination steps, which often result in low yields and purification difficulties.

Catalytic Condensation Reactions

Recent research on pyrazolo-fused pyridine and pyridazine derivatives demonstrates the use of catalytic condensation reactions under solvent-free or mild conditions:

  • Using nano-magnetic metal-organic frameworks as catalysts, condensation of appropriate amine and aldehyde derivatives yields pyrazolo-fused heterocycles.
  • Although these studies focus more on pyrazolo[3,4-b]pyridines, the methodology is adaptable to pyrazolo[3,4-c]pyridazine systems by selecting suitable starting materials.

Sequential Suzuki–Miyaura Cross-Coupling for Functionalized Derivatives

For functionalized 3-chloro-pyrazolo-pyridazines, palladium-catalyzed Suzuki–Miyaura cross-coupling reactions enable selective arylation at specific ring positions:

  • Starting from halogenated pyrazolo-pyridazine precursors, sequential coupling with arylboronic acids under mild conditions produces diaryl-substituted derivatives.
  • This method is highly chemoselective and compatible with various functional groups, providing a route to functionalized 3-chloro derivatives.

Comparative Analysis of Preparation Methods

Method Starting Materials Key Steps Advantages Disadvantages
Cyclization of 3-hydrazinopyridine with dialkyl maleate 3-hydrazinopyridine dihydrochloride, dialkyl maleate Cyclization, chlorination, oxidation, hydrolysis, decarboxylation Avoids difficult 3-chloropyrazole, improved yields, purer products Multi-step process, requires careful control of conditions
Direct coupling of halogenated precursors 3-bromopyridazine, 3-chloropyrazole Coupling reaction Conceptually straightforward 3-chloropyrazole hard to prepare, low yields, purification challenges
Catalytic condensation with metal-organic frameworks Appropriate amines, aldehydes, catalysts Condensation under solvent-free or mild conditions Green chemistry approach, mild conditions Limited data on pyrazolo[3,4-c]pyridazine specifically
Suzuki–Miyaura cross-coupling Halogenated pyrazolo-pyridazine, arylboronic acids Pd-catalyzed coupling High selectivity, functional group tolerance Requires halogenated precursors, palladium catalysts

Research Findings and Notes

  • The cyclization approach using 3-hydrazinopyridine dihydrochloride and dialkyl maleate is currently the most practical and scalable method for preparing this compound, as it circumvents the difficulties of preparing 3-chloropyrazole and improves yield and purity.
  • Catalytic methods using nano-magnetic metal-organic frameworks show promise for environmentally friendly synthesis but require further adaptation for this specific compound.
  • Sequential Suzuki–Miyaura coupling provides a powerful tool for derivatization but depends on availability of suitable halogenated intermediates.
  • Reaction conditions such as temperature, solvent, and reagent stoichiometry critically affect yields and purity, particularly in hydrolysis and decarboxylation steps.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1H-pyrazolo[3,4-c]pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Chloro-1H-pyrazolo[3,4-c]pyridazine is a nitrogen-containing heterocyclic compound with a pyrazolo-pyridazine structure and a chlorine atom at the 3-position. It has a molecular weight of approximately 153.57 g/mol. The compound's bicyclic framework, which includes pyrazole and pyridazine rings, gives it unique chemical properties and potential biological activities.

Scientific Research Applications

  • Antimicrobial and anticancer research Research indicates that this compound exhibits significant biological activity, particularly in the fields of antimicrobial and anticancer research. The compound has been studied for its ability to inhibit specific enzymes and receptors, potentially modulating various biological processes. Its mechanism of action may involve the inhibition of kinases or other enzymes critical in cell signaling pathways.
  • Enzyme inhibitor Studies on this compound have focused on its interactions with biological targets. It may act as an enzyme inhibitor, affecting pathways involved in cell growth and proliferation. Understanding these interactions is crucial for evaluating its potential therapeutic applications and safety profiles in drug development.
  • Synthesis of new compounds this compound serves as a building block for synthesizing more complex compounds. The presence of the chlorine atom in this compound distinguishes it from these similar compounds by imparting unique chemical reactivity and potential biological activity. This characteristic enhances its value as a precursor for developing new chemical entities with varied applications in medicinal chemistry and beyond.
  • Kinase Inhibitory Activity A series of new pyrazolo[3,4-c]pyridines bearing various substitutions were designed and synthesized . Some of them showed interesting inhibitory activity mainly against glycogen synthase kinase 3 (GSK3)α/β as well as against cdc2-like kinases 1 (CLK1) and dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), with good selectivity and remarkable structure–activity relationships, without being cytotoxic .

Mechanism of Action

The mechanism of action of 3-Chloro-1H-pyrazolo[3,4-c]pyridazine involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For example, it may inhibit the activity of kinases or other enzymes involved in cell signaling pathways, leading to altered cellular functions .

Comparison with Similar Compounds

Key Observations :

  • Ring Position : Pyrazolo[3,4-c]pyridazine derivatives differ from pyrazolo[3,4-d]pyridazine and pyrazolo[3,4-d]pyrimidine in the fused ring positions, altering electronic properties and reactivity. For instance, pyrazolo[3,4-d]pyridazine derivatives exhibit enhanced electrophilicity at the 4-position compared to the 3-chloro analogue .
  • Substituent Effects: The 3-chloro group in pyrazolo[3,4-c]pyridazine enables direct functionalization (e.g., acetylation, benzoylation) to yield 3-acetylamino or 3-benzoylamino derivatives . In contrast, aryl-substituted analogues require multi-step syntheses involving reactive methylene compounds .

Reactivity and Functionalization

  • This compound : The chlorine atom undergoes nucleophilic substitution with amines, hydrazines, or alkoxides. For example, treatment with iodinating agents yields 3-iodo derivatives, which are intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups .
  • Pyrazolo[3,4-d]pyridazine: Reacts with hydrazonoyl bromides to form pyrrolidino[3,4-d]pyrazolines, highlighting its utility in constructing polycyclic systems .
  • 3-Amino-1H-pyrazolo[3,4-c]pyridazine: The amino group at position 3 serves as a versatile handle for condensation reactions, enabling access to fused heterocycles like pyrimido[5',4':8,6]pyrimido[1',2':1,5]pyrazolo[3,4-c]pyridazine .

Table 2: Pharmacological Profiles

Compound Class Substituents Biological Activity Potency (Example) Reference
This compound Cl at position 3 CNS modulation (e.g., sedative effects) Moderate activity in preclinical models
3,5-Disubstituted-aryl-pyrazolo[3,4-c]pyridazine Methoxy/electron-withdrawing groups Antimicrobial 4i (two methoxy groups): MIC = 6.25 µg/mL against S. aureus; 4f (Cl/NO₂): antifungal
Pyrazolo[3,4-d]pyrimidine 1-(2-Chloroethyl) Antitumor Inhibits tumor proliferation in vitro (IC₅₀ = 1.2 µM)

Key Findings :

  • Antimicrobial Activity : 3,5-Disubstituted pyrazolo[3,4-c]pyridazine derivatives (e.g., 4i and 4f) exhibit superior antibacterial and antifungal activity compared to the 3-chloro parent compound, attributed to electron-donating/withdrawing substituents enhancing target interactions .

Q & A

Basic: What are the recommended synthetic routes for preparing 3-Chloro-1H-pyrazolo[3,4-c]pyridazine?

Answer:
The compound is typically synthesized via cyclization reactions using hydrazine derivatives and chlorinated pyridazine precursors. A validated method involves reacting 3,6-dichloropyridazine-4-carbonitrile with hydrazine hydrate in ethanol under reflux (80°C, 3 hours), yielding 5-chloro-1H-pyrazolo[3,4-c]pyridazin-3-amine as an intermediate. Subsequent iodination with iodine and isoamyl nitrite in acetonitrile (80°C, 1 hour) introduces reactive sites for further functionalization . Purification via silica gel chromatography (3% methanol/dichloromethane) ensures high purity.

Advanced: How can regioselectivity challenges in electrophilic substitution reactions of this compound be addressed?

Answer:
Regioselectivity is influenced by the electron-withdrawing chlorine atom at position 3, which directs substitutions to the pyridazine ring (positions 5 and 6). Computational modeling (e.g., DFT studies) can predict reactive sites, while experimental validation using NMR tracking of intermediates is critical. For example, coupling reactions with aryl halides under palladium catalysis (e.g., Suzuki-Miyaura) preferentially occur at position 6 due to steric and electronic factors . Optimizing solvent polarity (DMF vs. THF) and temperature (80–120°C) further enhances selectivity .

Basic: What spectroscopic techniques are essential for characterizing this compound derivatives?

Answer:

  • 1H/13C NMR : Identifies substitution patterns (e.g., singlet at δ 8.20 ppm for C-4 proton in iodinated derivatives) .
  • LC-MS (ESI) : Confirms molecular weight (e.g., m/z 280.9 for 5-chloro-3-iodo derivatives) and detects impurities .
  • IR Spectroscopy : Validates functional groups (e.g., N-H stretches at 3300–3400 cm⁻¹ for amines) .

Advanced: How do structural modifications at the pyridazine ring impact biological activity?

Answer:
Substituents at positions 5 and 6 modulate interactions with biological targets:

  • Chlorine at position 3 enhances electrophilicity, improving binding to kinase active sites (e.g., hematopoietic progenitor kinase 1 inhibitors) .
  • Aryl groups at position 5 (e.g., biphenyl) increase lipophilicity, enhancing blood-brain barrier penetration for neurological targets like GABA receptors .
  • Methoxy or piperazine groups improve solubility and reduce off-target effects in antimicrobial assays . Comparative studies show a 10-fold activity difference between 3-chloro and 4-chloro isomers due to steric clashes in target binding pockets .

Advanced: How can conflicting data on the antimicrobial efficacy of pyrazolo[3,4-c]pyridazine derivatives be resolved?

Answer:
Contradictions often arise from variations in:

  • Substituent positioning : For example, 4,5-diphenyl derivatives exhibit stronger Gram-positive activity (MIC = 2 µg/mL) than monosubstituted analogs (MIC > 32 µg/mL) due to enhanced membrane disruption .
  • Assay conditions : Standardizing broth microdilution (CLSI guidelines) and controlling pH (7.4 vs. 6.5) reduces variability .
  • Resistance mechanisms : Pairing structural data with transcriptomic profiling (e.g., RNA-seq of treated S. aureus) identifies efflux pump overexpression as a key confounding factor .

Basic: What are common applications of this compound in heterocyclic chemistry?

Answer:
The compound serves as a versatile scaffold for:

  • Dye synthesis : Coupling with arylazoacetoacetates produces disperse dyes for polyester fabrics, exhibiting orange-red hues with high fastness properties .
  • Pharmaceutical intermediates : Functionalization via Buchwald-Hartwig amination yields kinase inhibitors (e.g., HPK1) with IC50 values < 10 nM .
  • Material science : Coordination with transition metals (e.g., Fe³⁺) forms catalysts for β-amido carbonyl compound synthesis .

Advanced: What methodologies enable efficient scale-up of pyrazolo[3,4-c]pyridazine derivatives for preclinical studies?

Answer:

  • Flow chemistry : Continuous processing reduces reaction times (e.g., iodination step from 3 hours to 20 minutes) and improves reproducibility .
  • Protecting group strategies : SEM (2-(trimethylsilyl)ethoxymethyl) groups enhance stability during multi-step syntheses, with deprotection using TFA achieving >95% recovery .
  • DoE (Design of Experiments) : Optimizes parameters (e.g., temperature, solvent ratio) to maximize yield (from 47% to 72% in Step 4 of ) .

Advanced: How can computational tools predict the reactivity of this compound in novel reactions?

Answer:

  • DFT Calculations : Identify electrophilic/nucleophilic regions using Fukui indices (e.g., high electrophilicity at C-6 for SNAr reactions) .
  • Molecular Docking : Predicts binding modes with biological targets (e.g., GABA receptor modulation for antiepileptic candidates) .
  • Machine Learning : Trains models on existing reaction databases to recommend optimal conditions (e.g., catalyst: Pd(OAc)₂, ligand: XPhos) for C-N couplings .

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